molecular formula C18H24ClN3O2 B6721570 1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone

1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone

Cat. No.: B6721570
M. Wt: 349.9 g/mol
InChI Key: SBBKEIUYTUVXKX-UHFFFAOYSA-N
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Description

1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a chloropyridine moiety and a cyclohexylethanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloropyridine-2-carbonyl chloride with piperazine to form the piperazine derivative. This intermediate is then reacted with 2-cyclohexylethanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1-[4-(4-chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c19-15-6-7-20-16(13-15)18(24)22-10-8-21(9-11-22)17(23)12-14-4-2-1-3-5-14/h6-7,13-14H,1-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBKEIUYTUVXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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